molecular formula C24H17ClN2O4 B11587507 6-amino-8-{2-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{2-[(4-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11587507
M. Wt: 432.9 g/mol
InChI Key: XQSVUKAMXLESMF-UHFFFAOYSA-N
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Description

6-AMINO-8-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound with a unique structure that includes a chromene core, an amino group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization in the presence of an appropriate catalyst to form the chromene core. Subsequent functionalization steps introduce the amino group and the carbonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

6-AMINO-8-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-8-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-8-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
  • 6-AMINO-8-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

Uniqueness

The uniqueness of 6-AMINO-8-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorophenyl moiety, in particular, may enhance its interaction with certain biological targets compared to its fluorinated or brominated analogs.

Properties

Molecular Formula

C24H17ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

6-amino-8-[2-[(4-chlorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H17ClN2O4/c25-15-7-5-14(6-8-15)12-28-19-4-2-1-3-16(19)23-17-9-21-22(30-13-29-21)10-20(17)31-24(27)18(23)11-26/h1-10,23H,12-13,27H2

InChI Key

XQSVUKAMXLESMF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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